molecular formula C16H18BrN3O B2740022 2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide CAS No. 1448137-32-3

2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide

Cat. No.: B2740022
CAS No.: 1448137-32-3
M. Wt: 348.244
InChI Key: AYAWQKWKHFNJJA-UHFFFAOYSA-N
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Description

2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide is a synthetic indazole derivative offered for scientific research and development. Indazole-containing derivatives are recognized in medicinal chemistry as privileged scaffolds with diverse biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties . The core structure of this compound is the 4,5,6,7-tetrahydro-1H-indazole, a saturated variant that may influence its pharmacodynamic and pharmacokinetic profile . The molecular design incorporates a 2-bromobenzamide group, which may be utilized in further chemical modifications via cross-coupling reactions, making it a valuable intermediate in synthetic chemistry programs aimed at developing novel bioactive molecules. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2-bromo-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O/c1-20-15-9-5-3-7-12(15)14(19-20)10-18-16(21)11-6-2-4-8-13(11)17/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAWQKWKHFNJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and various coupling agents for the formation of the benzamide bond . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions, forming more complex structures.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The indazole moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in the compound’s observed biological effects . Further research is needed to fully elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural or functional similarities with 2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide:

Compound Name Core Structure Key Substituents Biological/Functional Relevance Synthesis Method
This compound (Target) Benzamide 2-Br, tetrahydroindazole-methyl Potential enzyme inhibition/antiviral Not explicitly reported (analogues use reflux/microwave)
N-(1-(6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl)benzamide Benzamide Tetrahydroindazole, 4-oxo, 6,6-dimethyl Anti-HIV activity Reflux in ethanol with hydrazine
3-Substituted-6-Bromo-2-(3-Nitrophenyl)Quinazolin-4(3H)-One Quinazolinone 6-Br, 3-nitrobenzaldehyde-derived Not specified (likely kinase inhibition) Microwave-assisted synthesis in DMSO
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Me, hydroxy-dimethylethyl Metal-catalyzed C–H bond functionalization Reaction of benzoyl chloride with amino alcohol
2-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide Butanamide Tetrahydrobenzothienyl, 3-cyano, 6-Me Undisclosed (structural analogue) Not reported (commercial product)

Physicochemical Properties

While explicit data (e.g., solubility, logP) for the target compound is unavailable, inferences can be made:

  • Molecular Weight : The bromine atom and tetrahydroindazole group increase molecular weight (~380–400 g/mol), likely reducing aqueous solubility compared to simpler benzamides.
  • Polarity : The hydroxy-dimethylethyl group in enhances polarity, whereas the target compound’s bromine and methyl groups may favor lipophilicity.

Research Findings and Implications

  • Pharmacological Potential: Tetrahydroindazolylbenzamides (e.g., ) show promise in antiviral research, suggesting the target compound could be optimized for similar applications.
  • Synthetic Flexibility: The use of microwave irradiation and diverse solvents (DMSO, ethanol) highlights adaptable synthesis routes for structure-activity relationship (SAR) studies.
  • Crystallography and Characterization : Tools like SHELX and WinGX are critical for structural confirmation of analogues, though their application to the target compound remains to be documented.

Biological Activity

2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide (CAS No. 1448137-32-3) is a synthetic compound belonging to the indazole derivative class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and virology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The compound features a bromine atom at the 2-position of the benzamide moiety and a tetrahydroindazole ring that contributes to its biological activity. The molecular formula is C16H18BrN3OC_{16}H_{18}BrN_3O, with a molecular weight of approximately 352.24 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases and enzymes involved in cell signaling pathways, which are crucial for cell proliferation and survival.
  • Receptor Binding : The indazole moiety is known for its affinity towards certain receptors, modulating their activity and leading to downstream biological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have reported that indazole derivatives can inhibit tumor growth in various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the nanomolar range against specific cancer types.
Activity IC50 Value (nM) Cell Line
FGFR1 Inhibition< 4.1KG1
ERK1/2 Inhibition9.3 - 25.8HT29
IDO1 Inhibition5.3Various
  • Antiviral Properties : Preliminary studies suggest potential antiviral activity against certain viral infections, although detailed mechanisms remain under investigation.

Case Studies and Research Findings

Recent literature highlights several studies focusing on the biological activity of indazole derivatives, including:

  • Antiproliferative Effects : A study investigated the antiproliferative effects of various indazole derivatives on cancer cell lines. The results indicated that modifications in the indazole structure significantly influenced their efficacy against cancer cells.
  • Structure-Activity Relationship (SAR) : Research has elucidated SARs for related compounds, indicating that substituents at specific positions on the indazole ring can enhance or diminish biological activity. For instance, the presence of electron-withdrawing groups often increases potency against target enzymes.
  • Pharmacological Evaluation : Clinical evaluations have demonstrated that compounds similar to this compound exhibit favorable pharmacokinetic profiles and tolerability in human subjects.

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity?

Answer:
The compound comprises a brominated benzamide moiety linked via a methylene group to a 1-methyl-4,5,6,7-tetrahydroindazole core. Key features include:

  • Bromine at position 2 on the benzamide: Enhances electrophilic substitution reactivity and potential for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Amide group : Participates in hydrogen bonding, influencing solubility and biological target interactions.
  • Tetrahydroindazole core : Partial saturation increases conformational rigidity compared to fully aromatic indazoles, potentially affecting binding specificity .
    Methodological validation involves NMR (proton assignments) and mass spectrometry (molecular weight confirmation), as demonstrated for structurally similar benzamides .

Advanced: How can computational methods predict binding affinity with target enzymes?

Answer:

  • Molecular docking (e.g., AutoDock Vina) models interactions between the compound’s bromobenzamide group and enzyme active sites. The indazole moiety’s rigidity can be parameterized using conformational sampling .
  • Molecular Dynamics (MD) simulations assess stability of ligand-protein complexes under physiological conditions (e.g., solvation, temperature).
  • Validation : Compare computational predictions with experimental assays (e.g., surface plasmon resonance [SPR] for binding kinetics). PubChem-derived structural data (e.g., InChI keys) can standardize inputs .

Basic: What synthetic routes are available for preparing this compound?

Answer:
A common route involves:

Synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine via cyclization of substituted hydrazines with cyclic ketones .

Coupling with 2-bromobenzoyl chloride : React the amine with the acid chloride in dichloromethane, using triethylamine as a base to scavenge HCl .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.
Yield optimization requires monitoring by TLC and HPLC to ensure >95% purity, as detailed for analogous urea derivatives .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) across studies. For example, discrepancies in enzyme inhibition may arise from varying ATP concentrations .
  • Structural analogs : Evaluate activity trends using SAR (structure-activity relationship) models. highlights how bromine positioning affects target selectivity.
  • Reproducibility : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) and confirm compound purity via HPLC-UV/HRMS .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

  • 1H/13C NMR : Assign peaks for the bromobenzamide (δ ~7.5–8.1 ppm for aromatic protons) and tetrahydroindazole (δ ~2.5–3.5 ppm for methyl/methylene groups) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
  • Mass Spectrometry : ESI-MS or HRMS identifies the molecular ion ([M+H]+) and isotopic pattern (due to bromine) .

Advanced: How does stability under varying pH/temperature affect experimental design?

Answer:

  • Stability profiling : Incubate the compound in buffers (pH 2–9) at 25°C and 37°C, analyzing degradation via HPLC at intervals (e.g., 0, 24, 48 hrs).
  • Degradation products : Identify using LC-MS/MS ; bromine loss or indazole ring oxidation are common pathways .
  • Storage : Recommend -20°C for long-term stability, as similar indazole derivatives show reduced decomposition at low temperatures .

Advanced: What challenges arise in crystallizing this compound for X-ray studies?

Answer:

  • Solubility : Low solubility in polar solvents may necessitate mixed-solvent systems (e.g., DMSO/water) or vapor diffusion techniques.
  • Crystal packing : The bulky tetrahydroindazole group can disrupt lattice formation. Screening with SHELXD (for phase problem solutions) and SHELXL (refinement) improves success rates .
  • Data collection : High-resolution synchrotron radiation (e.g., λ = 0.9 Å) mitigates absorption effects from bromine .

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